N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound featuring a chlorophenyl group, an imidazoquinazolinone core, and a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide typically involves multiple steps:
Formation of the Imidazoquinazolinone Core: This step often starts with the condensation of an appropriate anthranilic acid derivative with an isocyanate or carbodiimide to form the quinazolinone structure.
Introduction of the Thioacetamide Group: The quinazolinone intermediate is then reacted with a thioacetic acid derivative under conditions that promote the formation of the thioacetamide linkage.
Attachment of the Chlorophenyl Group: Finally, the chlorophenyl group is introduced via a nucleophilic substitution reaction, typically using a chlorophenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide may exhibit interesting bioactivity, making it a candidate for drug discovery and development. Its potential interactions with biological macromolecules could lead to the identification of new therapeutic targets.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, offering potential as a therapeutic agent for various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, modulating signal transduction pathways.
DNA Intercalation: The planar structure of the quinazolinone core might allow it to intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-((3-oxo-2-phenylquinazolin-4-yl)thio)acetamide: Similar structure but lacks the imidazo ring.
N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-yl)thio)acetamide: Similar but with a different substitution pattern on the quinazolinone core.
Uniqueness
N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is unique due to the combination of its chlorophenyl group, imidazoquinazolinone core, and thioacetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2S/c25-17-11-5-7-13-19(17)26-20(30)14-32-24-27-18-12-6-4-10-16(18)22-28-21(23(31)29(22)24)15-8-2-1-3-9-15/h1-13,21H,14H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFCPYKITQDCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.